Mal-PEG5-NHS ester Mal-PEG5-NHS ester Mal-PEG5-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Brand Name: Vulcanchem
CAS No.: 1807537-42-3
VCID: VC0534466
InChI: InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Molecular Formula: C21H30N2O11
Molecular Weight: 486.47

Mal-PEG5-NHS ester

CAS No.: 1807537-42-3

Cat. No.: VC0534466

Molecular Formula: C21H30N2O11

Molecular Weight: 486.47

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mal-PEG5-NHS ester - 1807537-42-3

Specification

CAS No. 1807537-42-3
Molecular Formula C21H30N2O11
Molecular Weight 486.47
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2
Standard InChI Key PDFXZGGPCFZXJU-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Mal-PEG5-NHS ester is characterized by its unique structure containing both maleimide and NHS ester reactive groups. The compound features a PEG spacer that increases its hydrophilicity and solubility in aqueous environments. Table 1 summarizes the key chemical properties of Mal-PEG5-NHS ester.

Table 1: Chemical Properties of Mal-PEG5-NHS Ester

PropertyValue
Molecular FormulaC21H30N2O11
Molecular Weight486.47 g/mol
CAS Number1807537-42-3
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
PurityTypically ≥98%
Storage Condition-20°C

The structure of Mal-PEG5-NHS ester consists of a maleimide group at one end and an NHS ester group at the other, connected by a PEG spacer . This unique arrangement provides the compound with its distinctive reactivity profile, allowing it to participate in specific bioconjugation reactions .

Mechanism of Action and Reactivity

The dual functionality of Mal-PEG5-NHS ester makes it an excellent tool for bioconjugation applications. Each reactive group targets specific chemical moieties under different reaction conditions:

NHS Ester Reactivity

The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds. This reaction typically occurs at pH 7-9 and enables the labeling of:

  • Proteins via lysine residues and N-termini

  • Amine-modified oligonucleotides

  • Other amine-containing molecules

Maleimide Reactivity

The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds. This reaction:

  • Occurs optimally at pH 6.5-7.5

  • Targets cysteine residues in proteins

  • Can connect to thiol-modified biomolecules

Stability Considerations

Both functional groups exhibit varying stability under different conditions:

Table 2: Stability Properties of Functional Groups in Mal-PEG5-NHS Ester

Functional GroupConditionStability
NHS EsterpH 8, 25°CHalf-life: ~1 hour
NHS EsterpH 8.6, 4°CHalf-life: ~10 minutes
MaleimidepH < 7.5Stable and selective for thiols
MaleimidepH > 7.5Gradual hydrolysis; decreased selectivity

Due to the greater instability of the NHS ester group, it is typically reacted first in sequential conjugation strategies . The compound should be dissolved immediately before use to minimize hydrolysis in aqueous conditions .

Applications in Bioconjugation

Mal-PEG5-NHS ester serves as a versatile tool in various bioconjugation applications due to its ability to link amine-containing and thiol-containing molecules.

Protein Conjugation

This reagent is frequently employed to prepare:

  • Antibody-enzyme conjugates

  • Protein-protein conjugates

  • Hapten-carrier protein conjugates

The typical conjugation protocol involves a two-step reaction scheme:

  • The amine-containing protein is first reacted with an excess of Mal-PEG5-NHS ester

  • Unreacted crosslinker is removed by desalting or dialysis

  • The sulfhydryl-containing molecule is then added to react with the maleimide groups attached to the first protein

Oligonucleotide Modification

Mal-PEG5-NHS ester can be used to conjugate:

  • Amine-modified oligonucleotides with thiol-containing molecules

  • DNA or RNA with proteins for various applications in molecular biology

Surface Modification

The compound is valuable for modifying surfaces with biomolecules:

  • Amine-functionalized surfaces can be modified to present maleimide groups

  • These surfaces can then capture thiol-containing biomolecules with high specificity

Role in Proteolysis Targeting Chimera (PROTAC) Development

Mal-PEG5-NHS ester has emerged as an important linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which represent a novel class of therapeutic agents.

PROTAC Mechanism

PROTACs function through a unique mechanism:

  • They contain two different ligands connected by a linker

  • One ligand binds to an E3 ubiquitin ligase

  • The other ligand targets a specific protein of interest

  • This brings the target protein into proximity with the ubiquitin ligase machinery

  • The result is ubiquitination and subsequent proteasomal degradation of the target protein

Advantages of Mal-PEG5-NHS Ester as a PROTAC Linker

Several properties make Mal-PEG5-NHS ester particularly suitable as a PROTAC linker:

  • The PEG spacer provides water solubility

  • Its heterobifunctional nature allows for selective coupling of different moieties

  • The ability to form stable chemical bonds ensures durability of the resulting PROTAC molecule

Comparative Analysis with Similar Crosslinking Reagents

Mal-PEG5-NHS ester belongs to a family of heterobifunctional crosslinkers, each with distinct properties and applications. Understanding these differences is important for selecting the optimal reagent for specific applications.

Table 3: Comparison of Mal-PEG5-NHS Ester with Similar Crosslinking Reagents

CrosslinkerMolecular Weight (g/mol)Spacer Arm LengthWater SolubilityKey Advantage
Mal-PEG5-NHS ester486.47MediumGoodBalanced spacer length and solubility
MAL-dPEG24-NHS esterHigherLongerExcellentExtended reach for distant coupling sites
MAL-dPEG36-NHS esterHigherVery long (134.8 Å)ExcellentMaximum distance between conjugated molecules
NHS-PEG5-NHSSimilarSimilarGoodHomobifunctional, connects two amine groups
Mal-amido-PEG5-C2-NHS557.5Slightly longerGoodAdditional amide bond for stability

Researchers have found that PEG-based crosslinkers like Mal-PEG5-NHS ester offer several advantages over traditional non-PEG crosslinkers:

  • Greater water solubility

  • Reduced risk of protein aggregation and precipitation

  • Enhanced biocompatibility

  • Improved reaction efficiency in aqueous environments

Recent Research Findings

Recent studies have provided important insights into the applications and performance of Mal-PEG5-NHS ester and related compounds in various research contexts.

Enhanced Protein Dynamics Analysis

A 2024 study demonstrated that PEG-backbone crosslinkers (including those similar to Mal-PEG5-NHS ester) show superior performance in protein dynamics analysis compared to methylene backbone crosslinkers. The researchers found that:

  • PEG-based crosslinkers captured more cross-linked pairs

  • They provided better representation of inter-domain dynamics in proteins

  • They exhibited a higher probability of approaching protein surfaces

  • They allowed for higher experimental concentrations due to their hydrophilicity

This research highlights the particular value of PEG-based crosslinkers like Mal-PEG5-NHS ester for structural biology applications where capturing dynamic protein states is important.

Applications in PROTAC Development

Recent work in the field of targeted protein degradation has utilized Mal-PEG5-NHS ester as a linker in PROTAC molecules. These studies have shown that:

Comparison with Alternative Chemistries

Research comparing maleimide-based conjugation (like that involving Mal-PEG5-NHS ester) with other conjugation chemistries has provided interesting insights:

  • While maleimides are known for their thiol selectivity, they can also react with amines under certain conditions

  • Pyrocinchonimides offer an alternative reactivity profile that can be complementary to maleimides in certain applications

  • The choice between maleimide and alternative chemistries should be based on specific application requirements

Limitations and Considerations

Despite its versatility, researchers should be aware of certain limitations when working with Mal-PEG5-NHS ester:

Hydrolysis Concerns

The NHS ester group is susceptible to hydrolysis in aqueous solutions, particularly at higher pH values. This hydrolysis:

  • Competes with the desired reaction with primary amines

  • Increases with higher pH and temperature

  • Necessitates careful control of reaction conditions and timing

Scale-Up Challenges

When scaling up reactions involving Mal-PEG5-NHS ester, researchers may encounter:

  • Increased hydrolysis rates in larger volumes

  • Potential solubility limitations at higher concentrations

  • Need for careful optimization of reaction parameters

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